3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-c]pyridine core structure with a phenylprop-2-enyl substituent at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain substituents are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions could introduce new functional groups into the molecule, altering its chemical properties.
Scientific Research Applications
3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects, is ongoing.
Mechanism of Action
The mechanism by which 3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-phenylprop-2-enal: A cinnamaldehyde derivative with similar structural features but different chemical properties.
2-pyridone derivatives: Compounds with a pyridine core structure that exhibit different reactivity and applications.
Indole derivatives: Compounds with an indole nucleus that share some structural similarities and biological activities.
Uniqueness
What sets 3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine apart from these similar compounds is its unique combination of a pyrrolo[2,3-c]pyridine core with a phenylprop-2-enyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14N2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-(3-phenylprop-2-enyl)-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C16H14N2/c1-2-5-13(6-3-1)7-4-8-14-11-18-16-12-17-10-9-15(14)16/h1-7,9-12,18H,8H2 |
InChI Key |
AHLKWTGULMWUCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC2=CNC3=C2C=CN=C3 |
Origin of Product |
United States |
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